N-Benzyliminodiacetic acid

Catalog No.
S662409
CAS No.
3987-53-9
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyliminodiacetic acid

CAS Number

3987-53-9

Product Name

N-Benzyliminodiacetic acid

IUPAC Name

2-[benzyl(carboxymethyl)amino]acetic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16)

InChI Key

SZQUPQVVCLFZLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O

The exact mass of the compound N-Benzyliminodiacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chelating Agent:

N-Benzyliminodiacetic acid possesses chelating properties, meaning it can form complexes with metal ions. This ability makes it a potential candidate for various applications, including:

  • Metal ion removal

    It can be used to remove unwanted metal ions from solutions, which is valuable in various fields like water purification and industrial processes [].

  • Biomedical applications

    Its metal-chelating properties are being investigated for potential use in developing new drugs for diseases like iron overload and Alzheimer's disease [, ].

Precursor for Ligands:

N-Benzyliminodiacetic acid can be modified to create various ligands, which are molecules that bind to specific targets like proteins or enzymes. These modified ligands can be used in:

  • Drug discovery

    They can be used to screen for new drug candidates by helping researchers identify molecules that interact with specific biological targets [].

  • Sensing applications

    Ligands derived from N-Benzyliminodiacetic acid can be used in the development of sensors for detecting specific molecules or environmental conditions [].

Organic Synthesis:

N-Benzyliminodiacetic acid can be used as a building block in the synthesis of more complex organic molecules. This makes it potentially valuable for the development of new:

  • Functional materials

    These materials can have various properties, such as electrical conductivity, magnetism, or photoluminescence [].

  • Pharmaceutical compounds

    It can potentially serve as a starting material for the synthesis of new drugs with specific therapeutic applications [].

N-Benzyliminodiacetic acid is an organic compound with the molecular formula C₁₁H₁₃N₁O₄. It features a benzyl group attached to an iminodiacetic acid moiety, which consists of two carboxymethyl groups and an imine functional group. This compound is notable for its ability to chelate metal ions, making it relevant in various chemical and biological applications. The compound is categorized as hazardous according to the 2012 OSHA Hazard Communication Standard, indicating that it can pose health risks if improperly handled .

The mechanism of action of N-BIDA primarily revolves around its ability to form complexes with metal ions. The electron-donating ability of the imine group and the carboxylic acid groups allows N-BIDA to bind to metal ions, potentially affecting their reactivity or separation from mixtures [].

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to form amines or other reduced derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: N-Benzyliminodiacetic acid can engage in nucleophilic substitution reactions, allowing the benzyl group to be replaced by other substituents under basic or acidic conditions .

Major Products Formed

  • From Oxidation: Benzylcarboxylic acid and iminodiacetic acid derivatives.
  • From Reduction: Benzylamine and other reduced derivatives.
  • From Substitution: Substituted benzyl derivatives.

Research indicates that N-Benzyliminodiacetic acid and its metal complexes exhibit significant biological activity, particularly in antimicrobial and anticancer properties. For example, palladium(II) complexes formed with this compound have shown promising results in inhibiting certain cancer cell lines, suggesting potential therapeutic applications .

The synthesis of N-Benzyliminodiacetic acid typically involves the following steps:

  • Formation of Benzylamine Hydrochloride: Benzylamine is reacted with hydrochloric acid to create benzylamine hydrochloride.
  • Reaction with Chloroacetic Acid: The benzylamine hydrochloride is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction yields N-Benzyliminodiacetic acid.

Industrial production methods mirror these synthetic routes but are optimized for higher yield and purity through controlled temperature, pH, and reaction time .

N-Benzyliminodiacetic acid finds applications in various fields:

  • Metal Ion Chelation: Its ability to form stable complexes with metal ions makes it useful in biochemical assays and industrial processes involving metal ion stabilization or removal.
  • Pharmaceuticals: The biological activity of its metal complexes has led to exploration in drug development, particularly for anticancer therapies.
  • Analytical Chemistry: It serves as a reagent for detecting metal ions in analytical procedures due to its chelating properties .

Interaction studies have revealed that N-Benzyliminodiacetic acid acts as a tridentate ligand, coordinating with metal ions through its amine nitrogen and two carboxylate oxygens. This interaction forms stable complexes characterized by distinct geometries—often square planar for palladium(II) complexes. Spectroscopic techniques such as NMR and infrared spectroscopy are commonly employed to characterize these interactions and the resulting complexes .

Several compounds share structural similarities with N-Benzyliminodiacetic acid, each exhibiting unique properties:

Compound NameStructureUnique Features
N-(p-Chlorobenzyl)iminodiacetic acidContains a para-chloro substituentEnhanced metal binding affinity due to electronegative chlorine
N-(p-Nitrobenzyl)iminodiacetic acidContains a para-nitro substituentIncreased stability of metal complexes due to electron-withdrawing effects
Iminodiacetic acidLacks the benzyl groupMore straightforward chelation properties without steric hindrance

N-Benzyliminodiacetic acid stands out due to its enhanced biological activity and complex formation capabilities compared to these similar compounds, making it particularly valuable in medicinal chemistry .

Classical Synthetic Routes

The traditional synthesis of N-benzyliminodiacetic acid primarily relies on the direct alkylation of iminodiacetic acid or the stepwise construction from benzylamine and chloroacetic acid derivatives [4]. The most widely employed classical approach involves the reaction of benzylamine with chloroacetic acid under alkaline conditions.

Primary Classical Route:

The fundamental synthetic strategy begins with benzylamine hydrochloride formation, followed by reaction with chloroacetic acid in the presence of sodium hydroxide . This process typically proceeds through the following mechanism:

  • Formation of Benzylamine Hydrochloride: Benzylamine reacts with hydrochloric acid to form the corresponding hydrochloride salt
  • Nucleophilic Substitution: The benzylamine hydrochloride undergoes reaction with chloroacetic acid in basic medium
  • Product Formation: N-benzyliminodiacetic acid is obtained after acidification and purification

The reaction conditions typically involve temperatures ranging from room temperature to 80°C, with yields of 70-85% and purities of 95-98% [5]. The alkaline medium facilitates the nucleophilic substitution while minimizing side reactions.

Alternative Classical Approaches:

Additional classical routes include the use of alkyl halides such as benzyl chloride or benzyl bromide for direct alkylation of iminodiacetic acid [6] [7]. These methods often require enhanced reaction conditions, including the incorporation of potassium iodide to generate more reactive benzyl iodide intermediates in situ [7].

The classical synthetic routes offer several advantages including simplicity of procedure and well-established reaction protocols. However, limitations include salt formation as byproducts and the requirement for multiple purification steps [4].

Synthesis from Monoethanolamine Compounds

A significant industrial approach involves the synthesis of iminodiacetic acid derivatives from monoethanolamine substrates through a multi-step cyanomethylation process [8] [9]. This methodology represents a more complex but highly efficient route for large-scale production.

Process Overview:

The monoethanolamine pathway proceeds through three distinct stages [8] [9]:

  • Cyanomethylation Reaction: Monoethanolamine reacts with cyanide sources and formaldehyde to form N-cyanomethylated intermediates
  • Hydrolysis Step: The cyanomethylated intermediate undergoes hydrolysis with hydroxide sources to form N-(2-hydroxyethyl)glycine intermediates
  • Dehydrogenation Reaction: Metal-catalyzed dehydrogenation converts the intermediate to the final iminodiacetic acid compound

Reaction Conditions and Catalysts:

The process employs copper or nickel-containing catalysts with reaction temperatures ranging from 35°C to 150°C [8] [9]. The cyanomethylation step utilizes formaldehyde sources including formalin, paraformaldehyde, or glycolonitrile, combined with cyanide sources such as hydrogen cyanide or its salts [9].

Typical yields range from 65-90% with purities achieving 97-99% [8]. The high purity levels make this approach particularly suitable for industrial applications requiring stringent quality specifications.

Industrial Advantages:

This methodology offers several benefits for commercial production including scalability, high product purity, and efficient utilization of readily available starting materials [8]. The process can be operated in continuous mode with multiple reactors in series, enhancing production efficiency [9].

Cyanomethylation Reaction Pathways

Cyanomethylation represents a versatile synthetic strategy for constructing iminodiacetic acid derivatives through carbon-nitrogen bond formation [11] [12] [13]. Multiple cyanomethylation approaches have been developed for N-benzyliminodiacetic acid synthesis.

Hydrogen Cyanide/Formaldehyde Method:

The classical cyanomethylation approach utilizes hydrogen cyanide and formaldehyde with primary amines [4] [14]. This method proceeds through the formation of N-cyanomethyl intermediates, which subsequently undergo hydrolysis to yield the carboxylic acid functionalities [14].

The reaction typically requires pH control between 8-10 and temperatures of 35-80°C [4] [14]. Yields of 60-80% are commonly achieved with purities of 95-98%. The process requires careful handling due to the toxicity of hydrogen cyanide and necessitates appropriate safety protocols [14].

Glycolonitrile-Based Cyanomethylation:

An alternative approach employs glycolonitrile as both the cyanide and formaldehyde source [9]. This method offers advantages in terms of reduced byproduct formation and simplified handling compared to separate HCN/formaldehyde systems [9].

The glycolonitrile method typically utilizes excess reagent concentrations at temperatures of 50-100°C, achieving yields of 75-90% with purities of 96-99% [9]. The reduced complexity and higher efficiency make this approach attractive for industrial implementation [8].

Modern Cyanomethylation Techniques:

Recent developments in cyanomethylation include photoredox-catalyzed approaches using bromoacetonitrile as a cyanomethyl radical source [13] [15]. These methods offer mild reaction conditions and functional group tolerance, though yields can vary from 50-95% depending on substrate and conditions [13].

Modern Synthetic Approaches

Contemporary synthetic methodologies for N-benzyliminodiacetic acid emphasize catalytic efficiency, environmental sustainability, and operational simplicity [16] [17] [18]. These approaches incorporate advances in transition metal catalysis, green chemistry principles, and automated synthesis platforms.

Transition Metal Catalysis:

Modern catalytic approaches utilize various transition metals including palladium, copper, and nickel complexes to facilitate bond formation under mild conditions [19] [20] [21]. These methods often provide enhanced functional group tolerance and reduced reaction times compared to traditional approaches [18].

Catalytic methodologies typically operate at moderate temperatures (25-100°C) with yields ranging from 50-95% and purities of 90-98% [19] [21]. The ability to perform reactions under mild conditions represents a significant advantage for complex substrate synthesis [18].

Automated Synthesis Platforms:

Advanced synthetic platforms employ iterative coupling strategies using protected building blocks [18]. These approaches enable the systematic construction of complex molecules through repeated application of standardized reaction sequences [18].

The iterative methodology offers advantages including reduced manual intervention, consistent product quality, and scalability for library synthesis [18]. However, the approach requires specialized equipment and may have limited applicability for simple target molecules [18].

Green Chemistry Implementations:

Environmentally conscious synthetic approaches incorporate solvent-free conditions, microwave activation, and renewable feedstocks [16] [17] [22]. These methods aim to reduce environmental impact while maintaining synthetic efficiency [16].

Green chemistry approaches typically achieve yields of 60-85% with purities of 92-96% [16] [17]. While yields may be lower than traditional methods, the environmental benefits and reduced waste generation make these approaches increasingly attractive [16] [22].

Purification and Characterization Techniques

The isolation and purification of N-benzyliminodiacetic acid requires careful attention to its physical and chemical properties [23] [24] [25]. Multiple purification strategies have been developed to achieve the high purity levels required for analytical and synthetic applications.

Recrystallization Methods:

Recrystallization represents the most common purification technique for N-benzyliminodiacetic acid [1] [5]. The compound typically crystallizes from water-alcohol mixtures upon hot dissolution followed by controlled cooling [5].

Recrystallization conditions involve dissolving the crude product in hot aqueous solutions, followed by addition of organic solvents such as ethanol or methanol to induce crystallization [4] [1]. Recovery rates of 85-95% with purities of 96-99% are commonly achieved [5] [26].

Chromatographic Separations:

Column chromatography using silica gel provides effective separation of N-benzyliminodiacetic acid from synthetic impurities [6] [27]. Gradient elution systems employing polar solvent mixtures enable precise fractionation [27].

Typical chromatographic conditions utilize petroleum ether-acetone or chloroform-methanol gradient systems [6] [7]. Recovery rates range from 75-90% with purities of 92-98%, depending on the complexity of the impurity profile [6].

Industrial Purification Techniques:

Large-scale purification employs specialized techniques including nanofiltration, electrodialysis, and membrane separation [23] [28]. These methods enable efficient separation while minimizing chemical waste and energy consumption [23].

Nanofiltration demonstrates particular effectiveness for desalination and recovery applications, achieving recovery rates of 95-99% with purities of 98-99.5% [23]. The technique operates through combined charge and size exclusion mechanisms, enabling selective retention of the target compound [23].

Analytical Characterization:

Comprehensive characterization of N-benzyliminodiacetic acid employs multiple analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and elemental analysis [24] [29]. These methods confirm structural identity and assess purity levels [24].

The compound exhibits characteristic spectroscopic features including specific NMR chemical shifts for the benzyl and carboxylic acid functionalities [24]. High-performance liquid chromatography provides quantitative purity assessment with detection limits suitable for trace impurity analysis [24] [29].

Quality Control Parameters:

Commercial specifications typically require purities exceeding 98% as determined by titrimetric analysis [29] [26]. Additional quality parameters include melting point ranges (200-202°C with decomposition), moisture content, and heavy metal contamination levels [5] [29].

The physical appearance should consist of white to off-white crystalline solids with characteristic odor properties [2] [5]. Solubility testing in water and polar organic solvents provides additional confirmation of product identity and purity [2].

XLogP3

-1.3

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3987-53-9

Wikipedia

N-Benzylaminodiacetic acid

Dates

Last modified: 08-15-2023

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